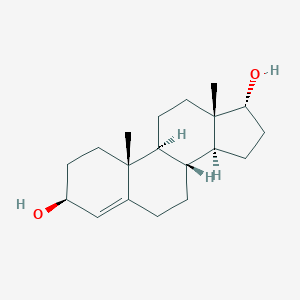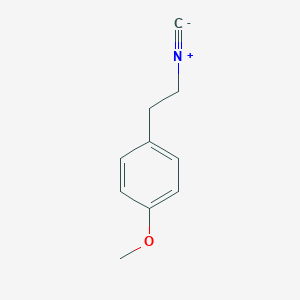![molecular formula C48H84O22 B051755 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate CAS No. 121079-12-7](/img/structure/B51755.png)
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is a copolymer formed by the polymerization of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate. This compound is known for its unique properties, such as high flexibility, biocompatibility, and hydrophilicity, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) typically involves free radical polymerization. The process begins with the mixing of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate monomers in the presence of a free radical initiator, such as ammonium persulfate. The reaction is carried out in an aqueous medium at a controlled temperature, usually around 60-70°C .
Industrial Production Methods
In industrial settings, the production of this copolymer can be scaled up using continuous polymerization techniques. The monomers are fed into a reactor along with the initiator, and the polymerization is carried out under controlled conditions to ensure consistent product quality. The resulting copolymer is then purified and dried for further use .
Análisis De Reacciones Químicas
Types of Reactions
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) can undergo various chemical reactions, including:
Crosslinking: The copolymer can form crosslinked networks through reactions with crosslinking agents, enhancing its mechanical properties.
Common Reagents and Conditions
Crosslinking Agents: Common crosslinking agents include ethylene glycol dimethacrylate and other multifunctional acrylates.
Hydrolysis Conditions: Hydrolysis can be carried out using dilute acids or bases at elevated temperatures.
Major Products Formed
Aplicaciones Científicas De Investigación
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) has a wide range of applications in scientific research, including:
Drug Delivery: The copolymer can be used to create hydrogels for controlled drug release.
Tissue Engineering: Its biocompatibility makes it suitable for use as scaffolds in tissue engineering.
Biomedical Devices: The copolymer’s flexibility and hydrophilicity make it ideal for use in biomedical devices such as catheters and implants.
Environmental Applications: It can be used in water treatment processes to remove contaminants.
Mecanismo De Acción
The mechanism by which copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) exerts its effects is primarily through its physical and chemical properties. The copolymer forms hydrogels that can encapsulate drugs or other molecules, allowing for controlled release. The hydrophilic nature of the copolymer also facilitates its interaction with biological tissues, making it suitable for biomedical applications .
Comparación Con Compuestos Similares
Similar Compounds
Ethylene Glycol Dimethacrylate: A similar compound used in crosslinking reactions and hydrogel formation.
Polyethylene Glycol Dimethacrylate: Another related compound with similar applications in drug delivery and tissue engineering.
Uniqueness
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is unique due to its combination of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate, which imparts both flexibility and hydrophilicity. This makes it particularly suitable for applications requiring both properties, such as in biomedical devices and tissue engineering .
Propiedades
Número CAS |
121079-12-7 |
|---|---|
Fórmula molecular |
C48H84O22 |
Peso molecular |
1013.2 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C36H66O17.C12H18O5/c1-33(2)35(37)52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-40-7-5-39-6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-28-51-30-32-53-36(38)34(3)4;1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-32H2,2,4H3;1,3,5-8H2,2,4H3 |
Clave InChI |
NHIQHLFWSRTDKX-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOC(=O)C(=C)C |
SMILES canónico |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOC(=O)C(=C)C |
| 121079-12-7 | |
Sinónimos |
CDGD-PG-DM copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate copolyme |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


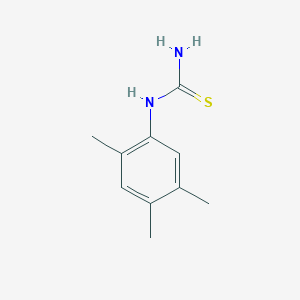
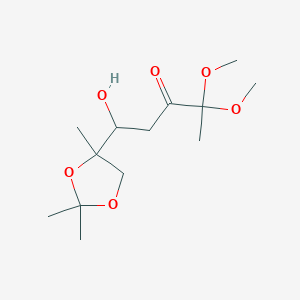
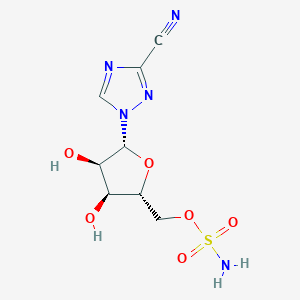
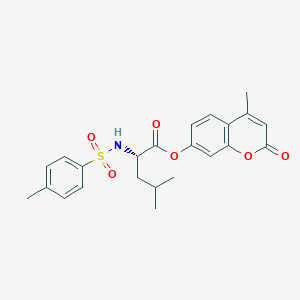

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
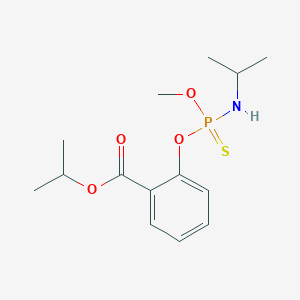
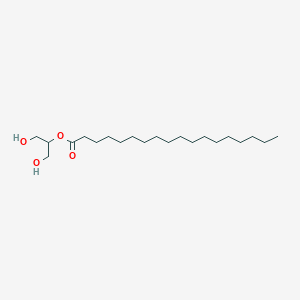
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)
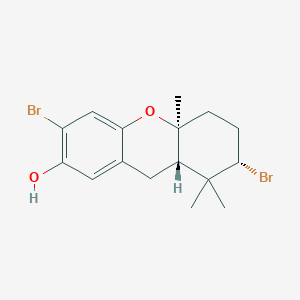

![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
